2-chloro-N-[2-(5-fluoro-1,3-benzothiazol-2-yl)ethyl]acetamide
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Overview
Description
2-Chloro-N-[2-(5-fluoro-1,3-benzothiazol-2-yl)ethyl]acetamide is a chemical compound belonging to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic aromatic compounds containing sulfur and nitrogen atoms within a fused benzene and thiazole ring structure. This compound is characterized by the presence of a fluorine atom at the 5-position of the benzothiazole ring and a chloroacetamide group attached to the ethyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-[2-(5-fluoro-1,3-benzothiazol-2-yl)ethyl]acetamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common approach is the cyclization of 2-aminothiophenol with chloroacetic acid derivatives under acidic conditions. The fluorination at the 5-position can be achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and safety. The use of automated synthesis platforms can streamline the process, ensuring consistent product quality and reducing waste.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The benzothiazole ring can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the nitro group (if present) to an amine.
Substitution: Nucleophilic substitution reactions at the chloroacetamide group.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents like tin chloride or iron powder.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.
Major Products Formed:
Oxidation: 2-chloro-N-[2-(5-fluoro-1,3-benzothiazol-2-yl)ethyl]acetamide sulfoxide or sulfone.
Reduction: this compound amine derivative.
Substitution: Various amides or esters depending on the nucleophile used.
Scientific Research Applications
Chemistry: In synthetic chemistry, this compound can serve as a building block for the preparation of more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: Benzothiazole derivatives have shown biological activity against various pathogens, including bacteria and fungi. The fluorine atom at the 5-position can enhance the compound's biological activity by increasing its binding affinity to biological targets.
Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural features may contribute to the design of drugs with improved efficacy and reduced side effects.
Industry: In the chemical industry, this compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 2-chloro-N-[2-(5-fluoro-1,3-benzothiazol-2-yl)ethyl]acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological processes. The molecular targets and pathways involved would vary based on the specific biological activity being studied.
Comparison with Similar Compounds
2-chloro-N-[2-(1,3-benzothiazol-2-yl)ethyl]acetamide: Lacks the fluorine atom at the 5-position.
2-chloro-N-[2-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]acetamide: Fluorine atom at the 6-position instead of 5.
2-fluoro-N-[2-(5-fluoro-1,3-benzothiazol-2-yl)ethyl]acetamide: Fluorine atom on the acetamide group instead of the benzothiazole ring.
Uniqueness: The presence of the fluorine atom at the 5-position of the benzothiazole ring in 2-chloro-N-[2-(5-fluoro-1,3-benzothiazol-2-yl)ethyl]acetamide enhances its biological activity and binding affinity compared to similar compounds without this fluorine substitution. This structural feature makes it a unique and valuable compound in various scientific and industrial applications.
Properties
CAS No. |
2411238-22-5 |
---|---|
Molecular Formula |
C11H10ClFN2OS |
Molecular Weight |
272.7 |
Purity |
95 |
Origin of Product |
United States |
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